N-ethylcyclobutanamine hydrochloride

Physical Properties Formulation Science Laboratory Handling

Researchers designing CNS-active compounds face limited access to strained-ring amine building blocks with reliable purity. N-Ethylcyclobutanamine hydrochloride (CAS 1334146-80-3) addresses this as a ≥95% pure, solid HCl salt. • Conformationally restricted cyclobutane core (~110 kJ/mol ring strain) enables rigid analog design for SAR and fragment-based discovery. • Water-soluble salt form simplifies weighing and aqueous work-up in parallel synthesis. • Key scaffold for M4 muscarinic and NET modulator programs. • Available in 100 mg-1 g quantities with global shipping.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 1334146-80-3
Cat. No. B1455380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethylcyclobutanamine hydrochloride
CAS1334146-80-3
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCCNC1CCC1.Cl
InChIInChI=1S/C6H13N.ClH/c1-2-7-6-4-3-5-6;/h6-7H,2-5H2,1H3;1H
InChIKeyOSONEGGGZSEQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethylcyclobutanamine Hydrochloride (CAS 1334146-80-3): Chemical Identity and Baseline Properties for Research Procurement


N-Ethylcyclobutanamine hydrochloride (CAS 1334146-80-3) is a cyclic secondary amine presented as a hydrochloride salt, with the molecular formula C₆H₁₄ClN and a molecular weight of 135.63 g/mol . It belongs to the cyclobutylamine class of organic building blocks, characterized by a strained four-membered cyclobutane ring substituted with an N-ethyl group . As a hydrochloride salt, it is a solid at room temperature with enhanced water solubility and stability compared to its free base form, making it suitable for controlled reactivity and high-purity applications in medicinal chemistry and pharmacological studies .

Why N-Ethylcyclobutanamine Hydrochloride Cannot Be Replaced by Generic Cyclobutylamines


Within the cyclobutylamine class, seemingly minor structural modifications can profoundly alter a compound's conformational preferences, steric profile, and, consequently, its biological and chemical utility. The N-ethyl substituent in N-ethylcyclobutanamine hydrochloride provides a specific balance of steric bulk and lipophilicity, creating a unique scaffold that cannot be directly interchanged with other analogs like the parent cyclobutylamine (CAS 6291-01-6), its N-methyl derivative, or other cycloalkylamines . Substituting the ethyl group with a smaller methyl group reduces steric bulk and lipophilicity, while larger N-alkyl substituents introduce excessive steric hindrance, both of which can drastically impact molecular recognition, binding affinity, and downstream biological activity . Furthermore, the intrinsic ring strain of the cyclobutane core, combined with the specific N-ethyl substitution, dictates the three-dimensional orientation of the amine group, a critical feature for its function as a building block in drug design and for its potential interactions with biological targets .

Quantitative Differentiation Evidence for N-Ethylcyclobutanamine Hydrochloride vs. Analogs


Comparative Physical State and Handling: Solid Hydrochloride Salt vs. Liquid Free Base

N-Ethylcyclobutanamine hydrochloride is a solid crystalline powder at standard temperature and pressure, whereas its free base form is a liquid . This difference is critical for research applications, as solids offer superior handling, weighing accuracy, and long-term storage stability compared to volatile or reactive liquid amines . The hydrochloride salt form ensures improved handling and storage stability compared to the free base .

Physical Properties Formulation Science Laboratory Handling

Comparative Solubility Profile: Enhanced Aqueous Solubility of Hydrochloride Salt

As a hydrochloride salt, N-ethylcyclobutanamine exhibits significantly enhanced solubility in water and ethanol compared to its free base . This property is crucial for applications requiring aqueous or polar solvent systems, such as biological assays and certain chemical reactions . While quantitative solubility data is not available in the open literature, the salt form is qualitatively described as 'soluble in water and ethanol' , which is a common and well-understood characteristic that distinguishes it from the less polar free amine.

Solubility Aqueous Formulation In Vitro Assays

Comparative Ring Strain: Cyclobutane vs. Cyclopentylamine Scaffolds

The cyclobutane ring in N-ethylcyclobutanamine possesses significant ring strain (approximately 110 kJ/mol), a unique feature that can be exploited to achieve specific conformational biases in target molecules [1]. In contrast, the cyclopentylamine scaffold (e.g., in NET inhibitor studies) has minimal ring strain and a different conformational flexibility [2]. This difference in ring strain can lead to distinct binding modes and metabolic stabilities when incorporated into drug candidates. Functionalized cyclobutanes are noted as metabolically stable core structures, and their use paves the way for increased utility in drug discovery .

Medicinal Chemistry Conformational Analysis Scaffold Design

Comparative Reactivity: Potential for Selective Functionalization

The N-ethyl substitution on the cyclobutylamine core provides a secondary amine with specific steric and electronic properties. This allows for selective functionalization reactions, such as reductive amination or alkylation, that may proceed with different regioselectivity or yields compared to primary cyclobutylamines (e.g., cyclobutanamine) or N-methyl analogs . For instance, the synthesis of N-ethylcyclobutanamine typically involves the reaction of cyclobutanone with ethylamine under reductive amination conditions . This specific substitution pattern makes it a distinct and valuable building block for generating diverse compound libraries in medicinal chemistry .

Synthetic Methodology Chemical Reactivity Building Blocks

Key Application Scenarios for N-Ethylcyclobutanamine Hydrochloride in R&D and Industrial Settings


Medicinal Chemistry: Building Block for CNS-Targeted Libraries

Given the established utility of cyclobutylamines in developing modulators for neurological targets, such as the M4 muscarinic receptor [1] and the norepinephrine transporter (NET) [2], N-ethylcyclobutanamine hydrochloride serves as a key building block for creating novel CNS-active compounds. Its solid, soluble hydrochloride form and unique ring-strained scaffold make it ideal for parallel synthesis of focused compound libraries aimed at CNS disorders.

Chemical Biology: Development of Conformationally Constrained Probes

The high ring strain of the cyclobutane core, approximately 110 kJ/mol , can be exploited to design conformationally restricted analogs of flexible biomolecules. N-Ethylcyclobutanamine hydrochloride can be incorporated into peptide mimetics or small molecule probes to study receptor binding conformations, leveraging the scaffold's metabolic stability observed in integrin antagonist programs .

Process Chemistry: Development of Stable and Soluble Synthetic Intermediates

In multi-step organic synthesis, the solid, water-soluble hydrochloride salt form of N-ethylcyclobutanamine offers significant handling and purification advantages over its liquid free base. This facilitates its use as a stable, easy-to-weigh intermediate in the large-scale synthesis of more complex pharmaceutical agents, particularly where aqueous work-up procedures are employed.

Fragment-Based Drug Discovery (FBDD)

The cyclobutylamine scaffold, including N-ethyl derivatives, is recognized as a versatile small molecule scaffold . Its low molecular weight (135.63 g/mol) [1] and specific 3D orientation conferred by the cyclobutane ring make N-ethylcyclobutanamine hydrochloride an excellent candidate for FBDD campaigns, where it can serve as a starting fragment to be grown or linked into high-affinity leads.

Technical Documentation Hub

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